molecular formula C6Br2F12 B1332105 1,6-Dibromododecafluorohexane CAS No. 918-22-9

1,6-Dibromododecafluorohexane

Cat. No.: B1332105
CAS No.: 918-22-9
M. Wt: 459.85 g/mol
InChI Key: SWAPKQWKFYIOJS-UHFFFAOYSA-N
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Description

1,6-Dibromododecafluorohexane is a chemical compound with the molecular formula C6Br2F12. It is characterized by the presence of bromine and fluorine atoms attached to a hexane backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

1,6-Dibromododecafluorohexane can be synthesized through several methods. One common synthetic route involves the bromination of dodecafluorohexane using bromine or bromine-containing reagents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at elevated temperatures to ensure complete bromination .

In industrial settings, the production of this compound may involve continuous flow reactors to achieve higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1,6-Dibromododecafluorohexane undergoes various chemical reactions, primarily involving substitution and elimination mechanisms. Some of the common reactions include:

The major products formed from these reactions are typically fluorinated compounds, which retain the high stability and unique properties of the parent compound.

Scientific Research Applications

1,6-Dibromododecafluorohexane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.

    Medicine: Although not widely used in medicine, this compound serves as a reference compound in the development of fluorinated pharmaceuticals.

    Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-dibromododecafluorohexane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved in these interactions are often related to the compound’s ability to undergo substitution and elimination reactions, which can alter the chemical structure and properties of the target molecules .

Comparison with Similar Compounds

1,6-Dibromododecafluorohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which impart distinct reactivity and stability characteristics compared to its analogs .

Properties

IUPAC Name

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAPKQWKFYIOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Br)(F)F)(F)F)(C(C(F)(F)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC6F12Br, C6Br2F12
Record name Hexane, 1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335129
Record name 1,6-Dibromododecafluorohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918-22-9
Record name 1,6-Dibromododecafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dibromododecafluorohexane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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